molecular formula C5H7N3O B3386112 n-Methyl-1h-pyrazole-3-carboxamide CAS No. 701214-21-3

n-Methyl-1h-pyrazole-3-carboxamide

Cat. No. B3386112
CAS RN: 701214-21-3
M. Wt: 125.13 g/mol
InChI Key: DMIFIPICRBGFTI-UHFFFAOYSA-N
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Description

“n-Methyl-1h-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of “n-Methyl-1h-pyrazole-3-carboxamide” and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of “n-Methyl-substituted pyrazole carboxamide” and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides .


Molecular Structure Analysis

The molecular structure of “n-Methyl-1h-pyrazole-3-carboxamide” has been characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .


Chemical Reactions Analysis

Pyrazole derivatives, including “n-Methyl-1h-pyrazole-3-carboxamide”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Methyl-1h-pyrazole-3-carboxamide” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .

Scientific Research Applications

Antiproliferative Agents

A series of novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated for their antiproliferative activities . These compounds were tested against the human cervical cancer cell line (HeLa) using the xCELLigence system . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Anticancer Agents

The methyl substituted pyrazole carboxylic and carboxamide derivatives with antiproliferative activities could be potential lead compounds for developing novel anticancer agents . These compounds showed significant activity against the human cervical cancer cell line .

Antitumor Agents

Pyrazole compounds, including n-Methyl-1h-pyrazole-3-carboxamide, have been extensively used in the synthesis of potential antitumor agents . They have been designed and synthesized to test their antiproliferative activities against HeLa (human cervical cancer) cells in vitro .

Antifungal Agents

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .

Synthesis of Novel Derivatives

n-Methyl-1h-pyrazole-3-carboxamide has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds were tested for their activities against seven phytopathogenic fungi .

Versatile Frameworks in Chemical Industry

Pyrazoles, including n-Methyl-1h-pyrazole-3-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are found in many pharmaceuticals and bioactive compounds .

Safety and Hazards

While specific safety and hazard information for “n-Methyl-1h-pyrazole-3-carboxamide” is not available, it’s important to handle all chemical compounds with care. Always follow safety guidelines, use appropriate personal protective equipment, and work in a well-ventilated area .

properties

IUPAC Name

N-methyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFIPICRBGFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1h-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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